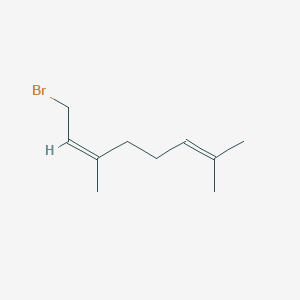

Neryl bromide

Description

Properties

Molecular Formula |

C10H17Br |

|---|---|

Molecular Weight |

217.15 g/mol |

IUPAC Name |

(2Z)-1-bromo-3,7-dimethylocta-2,6-diene |

InChI |

InChI=1S/C10H17Br/c1-9(2)5-4-6-10(3)7-8-11/h5,7H,4,6,8H2,1-3H3/b10-7- |

InChI Key |

JSCUZAYKVZXKQE-YFHOEESVSA-N |

Isomeric SMILES |

CC(=CCC/C(=C\CBr)/C)C |

Canonical SMILES |

CC(=CCCC(=CCBr)C)C |

Origin of Product |

United States |

Preparation Methods

Direct Bromination of Neryl Alcohol

The most straightforward approach to preparing this compound involves the reaction of neryl alcohol with bromine or hydrogen bromide. This method exploits the substitution of the hydroxyl group (-OH) with a bromine atom, yielding this compound as the product.

- Reaction Conditions : The reaction is typically conducted under controlled temperature and solvent conditions to optimize yield and selectivity. Solvents such as non-polar hydrocarbons may be used to moderate the reaction environment.

- Reagents : Neryl alcohol and bromine (Br2) or hydrogen bromide (HBr).

- Mechanism : The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by bromine.

- Applications : This method is used primarily in laboratory-scale synthesis for research purposes.

| Parameter | Details |

|---|---|

| Starting Material | Neryl alcohol (C10H18O) |

| Brominating Agent | Bromine (Br2) or Hydrogen bromide (HBr) |

| Solvent | Non-polar solvents (e.g., hexane, benzene) |

| Temperature Range | Typically ambient to mild heating |

| Product | This compound (C10H17Br) |

| Yield | Variable, optimized by reaction control |

Research Discoveries and Optimization Insights

- Temperature Control : Elevated temperatures (above 50°C) are crucial in the hydrobromination of myrcene to favor formation of this compound and related monobromides while minimizing side products.

- Initiator Effects : Free radical initiators significantly increase reaction rates and yields, enabling more efficient synthesis.

- Solvent Effects : Non-polar solvents help stabilize intermediates and improve selectivity, though solvent-free conditions are feasible.

- Stability : The hydrobromination products, including this compound, exhibit high stability, retaining reactivity over weeks at room temperature, which is beneficial for storage and downstream processing.

- Recovery and Sustainability : Use of aqueous hydrogen bromide solutions allows easier recovery and recycling of HBr, enhancing process sustainability.

- Product Utility : this compound produced via these methods serves as a versatile intermediate for synthesizing oxygenated derivatives such as citral, geraniol, and linalool, important in perfumery and pharmaceuticals.

Summary Table of Key Preparation Parameters

| Aspect | Direct Bromination of Neryl Alcohol | Hydrobromination of Myrcene |

|---|---|---|

| Reaction Type | Nucleophilic substitution | Electrophilic addition (hydrobromination) |

| Temperature | Ambient to mild heating | 60°C - 120°C |

| Solvent | Non-polar solvents | Optional; benzene, hexane, or none |

| Catalyst/Initiator | None | Free radical initiators or UV light |

| Starting Material Purity | High purity neryl alcohol required | Crude or pure myrcene usable |

| Reaction Time | Short to moderate | Several hours |

| Product Composition | Pure this compound | Mixture rich in neryl, geranyl, linalyl bromides |

| Yield | Moderate to good | High (~80% conversion) |

Chemical Reactions Analysis

Types of Reactions: Neryl bromide undergoes various chemical reactions, including:

Substitution Reactions: this compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

Coupling Reactions: It can be used in coupling reactions with aryl Grignard reagents or organolithium compounds to form carbon-carbon bonds.

Reduction Reactions: this compound can be reduced to nerol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or thiols (RSH) are commonly used under mild to moderate conditions.

Coupling Reactions: Aryl Grignard reagents or organolithium compounds are used in the presence of a catalyst like nickel or palladium.

Reduction Reactions: Reducing agents like LiAlH4 or NaBH4 are used in anhydrous solvents such as ether or tetrahydrofuran (THF).

Major Products Formed:

Substitution Reactions: Products include neryl alcohols, amines, or thioethers depending on the nucleophile used.

Coupling Reactions: Products are typically complex organic molecules with extended carbon chains.

Reduction Reactions: The primary product is nerol.

Scientific Research Applications

Neryl bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of neryl bromide involves its reactivity as an electrophile. The bromine atom in this compound is highly reactive and can be easily displaced by nucleophiles, leading to the formation of various substituted products. The molecular targets and pathways involved depend on the specific reactions and applications of this compound .

Comparison with Similar Compounds

Geranyl Bromide

Geranyl bromide (C₁₀H₁₇Br) is the trans-isomer of neryl bromide, differing in the configuration of the 2,3-double bond. Despite this stereochemical distinction, both compounds exhibit similar reactivity in certain reactions.

Key differences :

| Property | This compound (Cis) | Geranyl Bromide (Trans) |

|---|---|---|

| Boiling point | Higher due to cis strain | Lower (trans reduces strain) |

| Solubility | Slightly more polar | Less polar |

| Natural occurrence | Derived from nerol (cis) | Derived from geraniol (trans) |

Allyl Bromide (C₃H₅Br)

Allyl bromide is a simpler allylic bromide with a three-carbon chain. Unlike this compound, it lacks the terpene backbone, making it more volatile and reactive in SN2 reactions.

Comparison :

- Reactivity : Allyl bromide undergoes rapid alkylation but is prone to elimination due to its small size. This compound’s bulky structure favors substitution over elimination.

- Applications : Allyl bromide is widely used in industrial alkylation, whereas this compound is niche, employed in terpene-functionalized syntheses (e.g., pheromone analogs) .

- Toxicity: Allyl bromide is a potent lachrymator and carcinogen, whereas this compound’s toxicity profile is less documented but likely milder due to lower volatility.

Benzyl Bromide (C₇H₇Br)

Benzyl bromide is an aromatic bromide used for benzylation in organic synthesis.

Contrasts :

- Stability : Benzyl bromide’s aromatic ring stabilizes the benzyl carbocation, enhancing its electrophilicity. This compound lacks such stabilization, relying on its aliphatic structure.

- Reaction pathways : Benzyl bromide participates in Friedel-Crafts alkylation, while this compound is used in terpene cyclizations or cross-couplings (e.g., with propargyl bromide to form sulfonyl alkenes) .

Methyl Bromide (CH₃Br)

Methyl bromide is a small, gaseous alkyl bromide historically used as a fumigant.

Divergence :

- Environmental impact: Methyl bromide is an ozone-depleting substance, heavily regulated under the Montreal Protocol.

- Functionality : Methyl bromide’s simplicity limits it to single-carbon transfers, while this compound’s terpene skeleton enables multi-step syntheses of complex molecules .

Physicochemical and Functional Comparisons

Reactivity in Substitution Reactions

Spectral Data

- ¹H NMR : this compound shows signals for the cis double bond (δ 5.1–5.4 ppm) and bromomethylene protons (δ 3.4–3.6 ppm). Geranyl bromide’s trans configuration shifts these signals slightly .

- GC-MS : Terpene-derived fragments (e.g., m/z 69, 93) distinguish this compound from simpler bromides like methyl or allyl bromide .

Biological Activity

Neryl bromide, a brominated derivative of neryl, is gaining attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current findings.

This compound is a colorless liquid with the molecular formula C10H11Br. It is primarily used in organic synthesis and as an intermediate in the production of various compounds. Its structure can be represented as follows:

Research indicates that this compound exhibits several biological activities, primarily through its effects on cellular processes. Key mechanisms include:

- Inhibition of Protein Geranylgeranylation : this compound has been shown to disrupt protein geranylgeranylation, a critical post-translational modification necessary for the proper functioning of various proteins involved in cellular signaling pathways. This inhibition occurs via the disruption of geranylgeranyl diphosphate synthase (GGDPS) activity, leading to altered localization and function of proteins such as Rap1a and Rab6 .

- Impact on Monoclonal Protein Trafficking : Studies have demonstrated that this compound affects monoclonal protein trafficking in myeloma cells. The compound's ability to disrupt geranylgeranylation results in decreased secretion and increased intracellular accumulation of light chains, suggesting potential therapeutic implications for certain cancers .

Anticancer Properties

This compound has shown promising anticancer activity in vitro. A study highlighted its effect on the MDA-MB-231 breast cancer cell line, where it exhibited cytotoxicity at specific concentrations. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Antioxidant Activity

The compound also possesses antioxidant properties, which can help mitigate oxidative stress in cells. This activity is crucial for protecting cells from damage caused by free radicals, potentially contributing to its anticancer effects .

Case Studies

- In Vitro Studies on Cancer Cell Lines :

- Mechanistic Insights :

Data Summary

Q & A

Q. What are the standard laboratory protocols for synthesizing neryl bromide, and how can side reactions be minimized?

this compound is typically synthesized via bromination of neryl alcohol using hydrobromic acid (HBr) or phosphorus tribromide (PBr₃). To minimize side reactions (e.g., oxidation or elimination):

- Use anhydrous conditions and inert atmospheres (N₂/Ar) to prevent hydrolysis .

- Control reaction temperature (0–5°C) to suppress thermal degradation .

- Monitor reaction progress with thin-layer chromatography (TLC) or gas chromatography (GC) . Safety protocols, such as using fume hoods and self-contained breathing apparatus during spill containment, should align with guidelines for handling volatile bromides .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound’s purity and structural integrity?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR can confirm the presence of allylic bromide groups and distinguish stereoisomers .

- Infrared Spectroscopy (IR): Peaks near 550–650 cm⁻¹ indicate C-Br stretching vibrations .

- Gas Chromatography-Mass Spectrometry (GC-MS): Quantifies purity and detects trace impurities (e.g., residual alcohols or dienes) . Cross-referencing data from multiple techniques ensures accuracy, as highlighted in studies on analogous bromides .

Q. How should researchers design controlled experiments to assess this compound’s reactivity in nucleophilic substitution reactions?

- Variables: Vary solvents (polar vs. nonpolar), nucleophiles (e.g., amines, thiols), and temperatures.

- Controls: Include a no-nucleophile baseline and a known substrate (e.g., benzyl bromide) for reactivity comparison .

- Data Analysis: Use kinetic models (e.g., pseudo-first-order) to calculate rate constants, ensuring replicates to address variability .

Advanced Research Questions

Q. What mechanistic insights can be gained from studying this compound’s thermal degradation pathways, and how can degradation products be quantified?

- Thermogravimetric Analysis (TGA): Identifies decomposition temperatures and mass loss patterns .

- Ion Chromatography (IC): Tracks bromide ion release, a key degradation byproduct, with detection limits as low as 0.10 mg/L .

- Computational Modeling: Density Functional Theory (DFT) simulations predict bond dissociation energies and intermediate stability . Contradictions in degradation rates across studies may arise from analytical method sensitivity, as seen in historical bromide concentration analyses .

Q. How can researchers resolve contradictions in reported reaction kinetics data for this compound in cross-coupling reactions?

- Replication: Repeat experiments under identical conditions (solvent, catalyst loading, temperature) .

- Error Analysis: Use statistical tools (e.g., ANOVA) to distinguish systematic vs. random errors .

- Cross-Validation: Compare results with alternative methods (e.g., calorimetry for exothermicity vs. GC for conversion rates) . Involving peer reviewers or interdisciplinary teams can provide alternative interpretations of data discrepancies .

Q. What advanced strategies optimize this compound’s stability in long-term storage for photochemical studies?

- Additive Screening: Antioxidants (e.g., BHT) or stabilizers (e.g., molecular sieves) can inhibit radical-mediated decomposition .

- Light Sensitivity Tests: Store samples in amber vials and monitor UV-induced degradation via UV-Vis spectroscopy .

- Low-Temperature Storage: Cryogenic conditions (-20°C) in inert atmospheres reduce hydrolysis and oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.